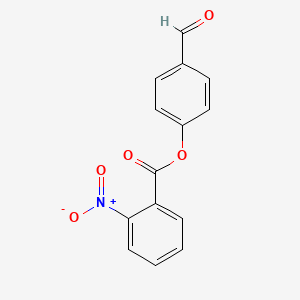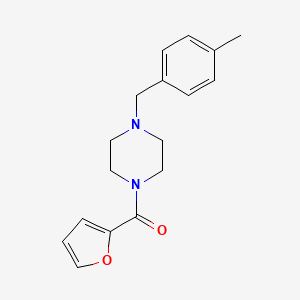
N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a yellow crystalline powder that is synthesized using specific methods to achieve its desired properties. In
Mécanisme D'action
The mechanism of action of N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide involves the inhibition of various cellular pathways involved in cancer cell growth and proliferation. The compound has been shown to inhibit the activity of specific enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately, cell death. Additionally, the compound has been shown to inhibit the activity of specific signaling pathways involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, the compound has been shown to inhibit the growth and proliferation of cancer cells, leading to the suppression of tumor growth. The compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide is its potent anti-cancer activity against various cancer cell lines. The compound is also relatively easy to synthesize, making it accessible for laboratory experiments. However, the compound has limitations in terms of its solubility, which can make it challenging to use in certain experiments. Additionally, the compound has not yet been extensively studied in vivo, limiting its potential clinical applications.
Orientations Futures
There are several future directions for research on N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide. One potential direction is to further explore the compound's anti-cancer activity in vivo, to determine its potential for clinical use. Additionally, future research could focus on optimizing the synthesis method to improve the compound's solubility and stability. Further research could also explore the compound's potential for use in combination with other anti-cancer agents to enhance its efficacy. Finally, future research could explore the compound's potential for use in other disease areas, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide is a promising compound with potent anti-cancer and anti-inflammatory activity. The compound has been extensively studied for its potential applications in cancer research, with promising results. However, further research is needed to fully explore the compound's potential for clinical use and to optimize its synthesis method. Overall, N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide represents a promising avenue for future research in the field of cancer and inflammation.
Méthodes De Synthèse
The synthesis of N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide involves the reaction of 4-fluorobenzylamine with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-4-methoxy-3-nitrobenzamide has been extensively studied for its potential application in the field of cancer research. Research has shown that the compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been studied for its potential use as an anti-inflammatory agent, with promising results.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-22-14-7-4-11(8-13(14)18(20)21)15(19)17-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWIXUUTHQEBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5819097.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5819104.png)
![1-[5,7-dimethyl-2-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5819109.png)


![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)

![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)
![[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5819159.png)
![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
![4-[2-(2,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5819188.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)
